molecular formula C16H10F3N3O2S B3584837 2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B3584837
M. Wt: 365.3 g/mol
InChI Key: YNDVVQWKUAPBKF-UHFFFAOYSA-N
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Description

2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that features a trifluoromethyl group, a thiadiazole ring, and a benzamide moiety. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group often imparts unique chemical and biological properties to the molecule, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as hydrazine derivatives with carbon disulfide and trifluoromethylating agents under controlled conditions.

    Coupling with Benzamide: The thiadiazole intermediate is then coupled with a benzamide derivative through a condensation reaction, often facilitated by coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Pharmaceuticals: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.

    Agrochemicals: Its properties may be exploited in developing new pesticides or herbicides with improved efficacy and environmental profiles.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, that benefit from the trifluoromethyl group’s properties.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring may also contribute to the compound’s biological activity by interacting with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide: shares similarities with other trifluoromethylated thiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both the trifluoromethyl group and the thiadiazole ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O2S/c17-16(18,19)14-21-22-15(25-14)20-13(23)11-8-4-5-9-12(11)24-10-6-2-1-3-7-10/h1-9H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDVVQWKUAPBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NN=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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